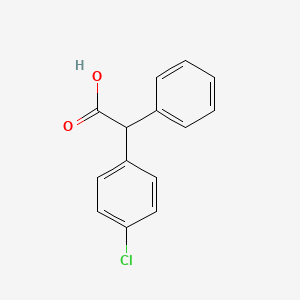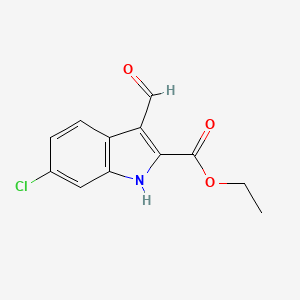
2-Propanesulfonic acid, sodium salt
Vue d'ensemble
Description
2-Propanesulfonic acid, sodium salt, also known as 2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPSNa), is a hydrophilic compound . It can be used as a dopant and a protonating agent for conducting polymers . It is used in a variety of electronic applications .
Synthesis Analysis
The synthesis of 2-Propanesulfonic acid, sodium salt involves the copolymerization of 2-acrylamido-2-methylpropane sulfonic acid sodium salt (AMPS) and acid-functional monomers . These monomers can undergo a ring-opening reaction with allyl glycidyl ether (AGE) to generate the desired pendant vinyl macromer functionality .Molecular Structure Analysis
The molecular formula of 2-Propanesulfonic acid is C3H8O3S . Its average mass is 124.159 Da and its monoisotopic mass is 124.019417 Da . The molecular formula of its sodium salt is C3H8NaO3S .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Propanesulfonic acid include a density of 1.3±0.1 g/cm3, an index of refraction of 1.454, and a molar refractivity of 26.3±0.4 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . Its ACD/LogP is -1.01 .Applications De Recherche Scientifique
Hydrogel Film Formation
2-Propanesulfonic acid, sodium salt is used in the synthesis of water-soluble macromers for rapid in situ hydrogel film formation . This has potential for a number of biomedical applications, overcoming limitations such as toxicity and reaction time associated with conventional polymerization techniques .
Biomedical Applications
The compound is used in the formation of polyelectrolyte copolymer gels, which have potential applications in bioengineering, biomedicine, and water purification .
Pharmaceutical Research
In the realm of pharmaceutical research, 2-Propanesulfonic acid, sodium salt shines as a versatile building block. Its unique molecular composition and reactivity allow researchers to explore the synthesis of innovative drug candidates, targeting a diverse array of health conditions .
Nanogel Synthesis
The compound is used in the synthesis of polyampholyte nanogels, which are responsive to temperature and salt . These nanogels have potential applications in medicine, wastewater treatment, catalysis, and the oil industry .
Tissue Engineering
2-Propanesulfonic acid, sodium salt is used in the synthesis of polyampholyte hydrogels for potential biomedical applications, including tissue engineering .
Drug Delivery Systems
The compound is also used in the development of drug delivery systems. The hydrogels synthesized using this compound can be used to deliver drugs in a controlled manner .
Antibacterial and Antifouling Materials
The compound is used in the synthesis of polyampholyte hydrogels that can be used to create antibacterial and antifouling materials .
Fuel Cell Applications
2-Propanesulfonic acid, sodium salt is used to graft bacterial cellulose membranes for fuel cell applications .
Safety and Hazards
When handling 2-Propanesulfonic acid, sodium salt, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers One relevant paper discusses the synthesis of a new functionalized macromer formed via the copolymerization of 2-acrylamido-2-methylpropane sulfonic acid sodium salt (AMPS) and acid-functional monomers . This macromer approach holds potential for use in in situ hydrogel formation, where a viscous solution can be applied to the target area and subsequently hardened to its hydrogel .
Mécanisme D'action
Target of Action
2-Propanesulfonic acid, sodium salt, also known as Sodium 2-propanesulfonate, is a type of ion-pair reagent . It is primarily used in the production of various polymers , such as polyacrylamide co-polymers, poly (AMPS), AMPS-functionalized polymers, and hydrogels . Therefore, its primary targets are the monomers in these polymers.
Mode of Action
The compound interacts with its targets through a process known as polymerization. This is a chemical reaction in which two or more small molecules, known as monomers, combine to form larger, more complex molecules, or polymers . The sulfonic acid group in the compound provides strong polarity, which makes the hydration layer denser . This results in a weak electrostatic shielding effect of the cation on the negatively charged group, making the compound more salt-tolerant .
Biochemical Pathways
The compound affects the polymerization pathway, which is a series of chemical reactions that result in the formation of a polymer . The introduction of the hydrophilic sulfonic acid group into the polymer makes the fiber or film have hygroscopicity, water permeability, and conductivity .
Pharmacokinetics
It is known that the compound is highly soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s stability at room temperature also suggests that it could have a long half-life in the body.
Result of Action
The result of the action of 2-Propanesulfonic acid, sodium salt is the formation of polymers with improved properties. For example, it can improve the dyeing function of synthetic fibers such as acrylonitrile and acrylic ester, increase the hygroscopicity, heat resistance, and anti-fouling properties of synthetic fibers, and improve the hand feel and strength of the fiber .
Action Environment
The action of 2-Propanesulfonic acid, sodium salt can be influenced by various environmental factors. For instance, the compound’s polymerization reaction can be affected by the presence of other chemicals, temperature, and pH . Furthermore, the compound’s solubility and stability can be influenced by the presence of salts .
Propriétés
IUPAC Name |
sodium;propane-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S.Na/c1-3(2)7(4,5)6;/h3H,1-2H3,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAHWAGHDQJOLT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063836 | |
| Record name | 2-Propanesulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanesulfonic acid, sodium salt | |
CAS RN |
5399-58-6 | |
| Record name | Sodium propane-2-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanesulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium propane-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PROPANE-2-SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN4V43VN34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




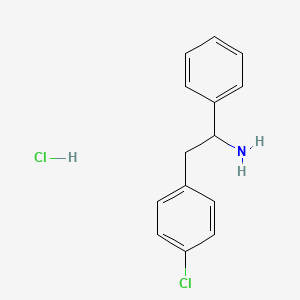

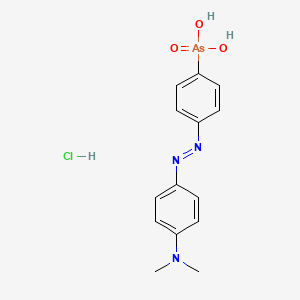
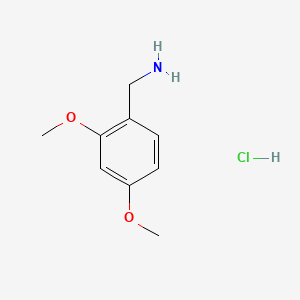
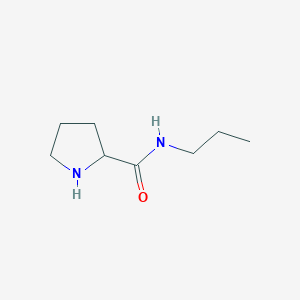
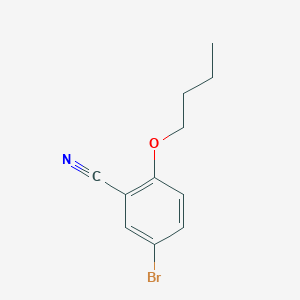
![1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1352090.png)
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid](/img/structure/B1352096.png)
